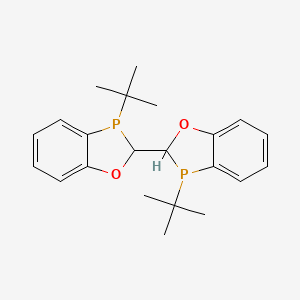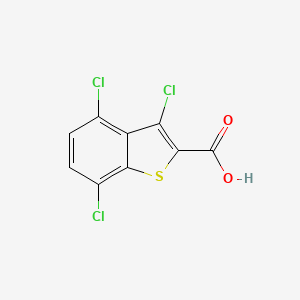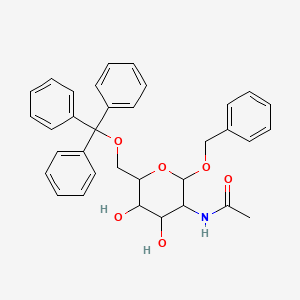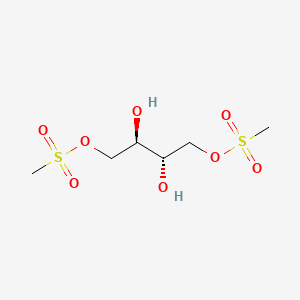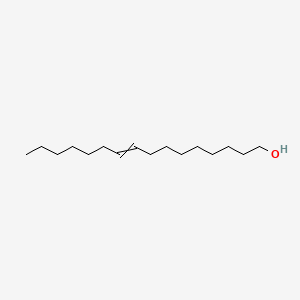
Hexadec-9-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-9-en-1-ol, also known as (E)-hexadec-9-en-1-ol, is a long-chain fatty alcohol with the molecular formula C16H32O. It is characterized by a double bond at the 9th position of the hexadecane chain and a hydroxyl group at the terminal carbon. This compound is a colorless liquid at room temperature and is commonly found in various natural sources, including plant waxes and insect pheromones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-9-en-1-ol can be synthesized through several methods. One common approach involves the reduction of hexadec-9-enal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced via the hydrogenation of hexadec-9-enal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Hexadec-9-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hexadec-9-enal or hexadec-9-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form hexadecan-1-ol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions
Major Products Formed
Oxidation: Hexadec-9-enal, hexadec-9-enoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Hexadec-9-enyl chloride, hexadec-9-enyl bromide
Scientific Research Applications
Hexadec-9-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pheromones and surfactants.
Biology: It serves as a model compound for studying the behavior of long-chain fatty alcohols in biological systems.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is utilized in the production of cosmetics, fragrances, and lubricants due to its emollient properties .
Mechanism of Action
The mechanism of action of hexadec-9-en-1-ol involves its interaction with cellular membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane protein function. Additionally, its hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .
Comparison with Similar Compounds
Hexadec-9-en-1-ol can be compared with other long-chain fatty alcohols, such as:
Hexadecan-1-ol: Lacks the double bond at the 9th position, making it more saturated and less reactive in certain chemical reactions.
Octadec-9-en-1-ol: Has a longer carbon chain with a double bond at the 9th position, resulting in different physical and chemical properties.
Dodec-9-en-1-ol: Has a shorter carbon chain with a double bond at the 9th position, affecting its solubility and reactivity .
This compound is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties that are valuable in various applications.
Properties
Molecular Formula |
C16H32O |
|---|---|
Molecular Weight |
240.42 g/mol |
IUPAC Name |
hexadec-9-en-1-ol |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3 |
InChI Key |
LBIYNOAMNIKVKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


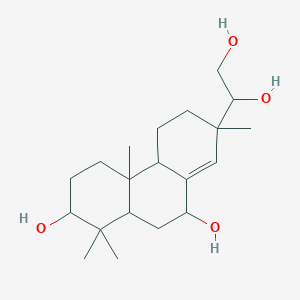
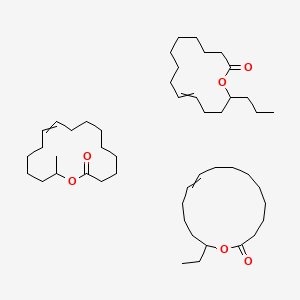
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
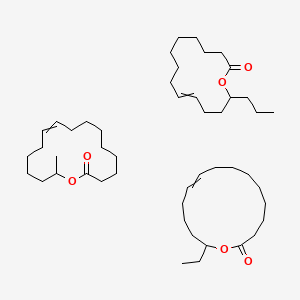
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
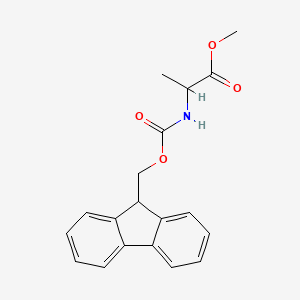
![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)
![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)

